molecular formula C7H8BNO4 B13698087 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine

2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine

Cat. No.: B13698087
M. Wt: 180.96 g/mol
InChI Key: KTNFVCOZTGBOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine is a fused heterocyclic compound featuring a pyridine ring fused to a 1,4-dioxane ring system. The boronic acid substituent at position 8 enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science applications . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-499161) at a premium price ($380/50 mg), reflecting its specialized synthetic complexity and demand in medicinal chemistry .

Key structural attributes:

  • Core scaffold: Fused dioxino-pyridine system with a planar pyridine ring and a flexible dioxane moiety.
  • Functional group: Boronic acid (-B(OH)₂) at position 8, enabling nucleophilic substitution and cross-coupling reactions.
  • Molecular formula: C₈H₈BNO₄ (calculated based on analogs in ).

Properties

Molecular Formula

C7H8BNO4

Molecular Weight

180.96 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylboronic acid

InChI

InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2

InChI Key

KTNFVCOZTGBOIE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)OCCO2)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine. This reaction involves coupling a halogenated pyridine or dioxino-pyridine derivative with a boronic acid reagent under palladium catalysis. The reaction proceeds under mild conditions and is highly efficient in forming the Csp2–Csp2 bond critical for the target compound.

Key features:

  • Catalyst: Palladium complexes (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
  • Base: Commonly potassium carbonate or cesium carbonate
  • Solvent: Mixtures of water and organic solvents such as tetrahydrofuran or toluene
  • Temperature: Typically 80–100 °C
  • Reaction atmosphere: Inert gas (nitrogen or argon) to prevent catalyst degradation

Industrial adaptation: Continuous flow reactors are increasingly used to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and scalability.

Synthesis from Pyridine Derivatives via Smiles Rearrangement

An alternative approach involves starting from 2-nitro-3-oxiranylmethoxypyridine derivatives, which undergo a Smiles rearrangement to yield 2-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines. This method allows the introduction of various substituents at the 2-position and can be adapted to incorporate boronic acid groups through subsequent functionalization steps.

Intramolecular Inverse Electron-Demand Diels-Alder Reaction

A versatile synthetic strategy reported for related 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives involves intramolecular inverse electron-demand Diels-Alder reactions starting from 1,2,4-triazines functionalized with alkynes. This cycloaddition forms the bicyclic dioxino-pyridine scaffold, which can then be further functionalized to introduce boronic acid groups via cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.

Borylation of Halogenated Pyridine Derivatives

The direct borylation of halogenated dioxino-pyridine derivatives using boron reagents such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium catalysts is another effective method. This approach installs the boronic acid functionality at the 8-position of the dioxino-pyridine ring.

Comparative Data Table: Preparation Methods for 2,3-Dihydro-8-(Boronic Acid)-1,4-Dioxino[2,3-b]pyridine

Method Starting Material Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Suzuki-Miyaura Coupling Halogenated dioxino-pyridine derivatives Boronic acid derivatives, Pd catalyst, base 80–100 °C, inert atmosphere High efficiency, mild conditions Requires halogenated precursors
Smiles Rearrangement 2-Nitro-3-oxiranylmethoxypyridine Base, heat Variable, often elevated temps Allows diverse substitution patterns Multi-step, may require functionalization for boronic acid
Intramolecular Diels-Alder + Cross-coupling 1,2,4-Triazines with alkynes Pd catalysts for Suzuki/Stille/Sonogashira Microwave activation, inert gas Efficient bicyclic scaffold formation Requires specialized precursors
Direct Borylation of Halogenated Pyridines Halogenated dioxino-pyridine derivatives 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Pd catalyst Mild to moderate temperatures Direct installation of boronic acid Catalyst sensitivity, purification steps

Research Findings and Optimization Notes

  • Catalyst and ligand selection critically affect the yield and selectivity of Suzuki-Miyaura coupling reactions involving heterocyclic boronic acids. Rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have been developed for enantioselective synthesis of heterocyclic compounds, though pyridine boronic acids often require halogen modification at the 2-position to undergo efficient coupling.

  • Reaction atmosphere and solvent dryness are crucial to prevent catalyst deactivation and side reactions, especially in sensitive palladium-catalyzed processes.

  • Microwave-assisted cycloaddition reactions significantly reduce reaction times and enhance yields in the formation of bicyclic dioxino-pyridine scaffolds.

  • Continuous flow reactors enable better control of reaction parameters, leading to improved scalability and reproducibility in industrial synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides .

Reaction Parameters Typical Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Cs₂CO₃
SolventDMF/H₂O or THF
Temperature80–100°C
Yield Range60–85% (reported for analogous compounds)

This reaction produces biaryl derivatives critical for pharmaceutical intermediates. For example, coupling with 4-bromoaniline generates 8-(4-aminophenyl)-1,4-dioxino[2,3-b]pyridine, a potential kinase inhibitor precursor.

Nucleophilic Substitution with Diols

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation :

R-B(OH)2+HO-R’-OHR-B(OR’)-OH+H2O\text{R-B(OH)}_2 + \text{HO-R'-OH} \rightarrow \text{R-B(OR')-OH} + \text{H}_2\text{O}

Key Applications :

  • Enzyme Inhibition : Targets serine hydrolases by mimicking tetrahedral intermediates.

  • Sensor Development : Binds saccharides for glucose detection systems.

Oxidation to Boronate Esters

Controlled oxidation converts the boronic acid to stable boronate esters under mild conditions:

Oxidizing Agent Product Stability
H₂O₂Trifluoroborate saltHigh (pH 7–9)
PinacolPinacol boronateAir-stable crystalline

These esters serve as protected intermediates for sequential functionalization.

Smiles Rearrangement Pathways

Under basic conditions, the dioxane ring participates in Smiles rearrangements to form fused heterocycles :

Experimental Observations :

  • Base : KOtBu or LiHMDS in THF

  • Temperature : 0°C to room temperature

  • Product Distribution :

    • 65–80% yield of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines

    • Competing pathways controlled by steric and electronic effects

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions at the 5- and 7-positions:

Reagent Position Product Application
HNO₃/H₂SO₄C5Nitro derivativeAntibacterial agent synthesis
Cl₂/FeCl₃C7Chlorinated analogCatalytic ligand precursor

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals, forming complexes with Cu(II) and Pd(II):

Example Complex :

[Cu(L)2(H2O)2]2+(L = deprotonated boronic acid)[\text{Cu}(L)_2(\text{H}_2\text{O})_2]^{2+} \quad (\text{L = deprotonated boronic acid})

Properties :

  • Enhanced stability in aqueous media

  • Catalytic activity in oxidation reactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(a) Carboxylic Acid Derivatives
  • 8-Carboxylic acid analog (CAS 1228665-94-8): Exhibits similar polarity but lacks boronic acid reactivity. Used as a precursor for amide coupling .
  • 7-Carboxylic acid analog (CAS 1256818-31-1): Positional isomer with distinct electronic properties due to the carboxylic acid group at position 5. Lower synthetic demand compared to the boronic acid variant .
(b) Halogenated Derivatives
  • 7-Chloro-8-carboxylic acid (CAS 1305325-09-0): Incorporates a chlorine atom at position 7, increasing lipophilicity (clogP ~3.6–5.0) and altering bioactivity profiles .
  • 7-Bromo- and 8-iodo derivatives : Halogen substituents enhance electrophilic reactivity for further functionalization (e.g., nucleophilic aromatic substitution) .
(c) Polar vs. Lipophilic Substituents
  • Polar substituents (e.g., hydroxyl, boronic acid): Compounds like 2,3-dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine exhibit moderate clogP values (3.6–5.0), enhancing aqueous solubility but reducing membrane permeability .
  • Lipophilic substituents (e.g., aryl, methyl): Derivatives such as 7-aryl- or 9-methyl analogs show higher clogP (>5.0), favoring cellular uptake but limiting solubility .

Functional Group Analogues

Compound Functional Group Key Properties Reference
Target compound Boronic acid Suzuki coupling reactivity; moderate anti-TB activity (MIC ~0.1–1 µg/mL)
8-Carboxylic acid -COOH Acidic; used in peptide conjugation or esterification
8-Amine (CAS 1246088-52-7) -NH₂ Nucleophilic reactivity; precursor for urea/amide synthesis
8-Aldehyde (CAS 95849-26-6) -CHO Electrophilic; forms oximes or hydrazones for bioconjugation

Anti-Tuberculosis (TB) Activity

  • Polar substituents : The boronic acid derivative demonstrates modest anti-TB activity (MIC ~0.1–1 µg/mL), comparable to 7-linked furopyridines but less potent than lipophilic 4-linked benzo[d][1,3]dioxoles .
  • Lipophilic analogs : 4-Linked benzo[d][1,3]dioxoles (e.g., compounds 55, 56) show superior potency (MIC <0.1 µg/mL) due to enhanced membrane penetration .

Stability and Reactivity

  • Boronic acid stability : Prone to protodeboronation under acidic conditions, necessitating careful handling .
  • Halogenated analogs : Iodo- and bromo-derivatives (e.g., 7-chloro-8-iodo compound) exhibit greater stability but require inert atmospheres for storage .

Commercial and Industrial Relevance

  • Cost : The boronic acid variant is priced significantly higher ($380/50 mg) than carboxylic acid or halogenated analogs ($175–215/g) due to specialized synthetic protocols .
  • Supply chain: Limited suppliers (e.g., Santa Cruz Biotechnology, Combi-Blocks) reflect niche demand .

Biological Activity

2,3-Dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine (CAS: 2375508-55-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H8BNO4
  • Molecular Weight : 180.95 g/mol
  • IUPAC Name : (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)boronic acid
  • Purity : ≥ 95% .

The biological activity of boronic acid derivatives often involves their ability to form reversible covalent bonds with diols and amino acids in proteins. This property makes them effective in targeting various enzymes and receptors. The specific mechanisms for 2,3-dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine include:

  • Enzyme Inhibition : Similar to other boron-containing compounds, this compound may inhibit enzymes involved in metabolic pathways, including proteases and kinases.
  • Antimicrobial Activity : Preliminary studies suggest that boronic acids can exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis .
  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways, potentially making this compound a candidate for cancer therapy .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study on boron-containing compounds indicated that they could inhibit the growth of bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL .
  • Antitumor Potential :
    • Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related boronic acid derivative showed IC50 values in the nanomolar range against breast cancer cells .
  • Inflammation Modulation :
    • Boron compounds have been studied for their anti-inflammatory properties. A related study indicated that these compounds could modulate inflammatory pathways effectively, suggesting potential use in treating chronic inflammatory diseases .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntibacterialInhibition of cell wall synthesis
AntitumorCytotoxicity against cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Q & A

What are the common synthetic routes for preparing 2,3-dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine, and what catalysts are typically employed?

Basic
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Key steps involve coupling boronic acid derivatives with halogenated precursors under inert conditions. For example, a typical protocol uses toluene/ethanol/water as solvents, K₂CO₃ as a base, and reflux at 90–105°C to achieve efficient coupling .

How can reaction conditions be optimized to improve yields of boronic acid-functionalized dioxinopyridines?

Advanced
Optimization includes adjusting solvent polarity, catalyst loading, and temperature. Evidence suggests that toluene/ethanol/water (3:1:1) at 90–105°C enhances solubility of arylboronic acids and promotes cross-coupling efficiency. Higher catalyst loadings (e.g., 5–10 mol% Pd(PPh₃)₄) and degassed solvents under argon mitigate side reactions, improving yields to >80% .

What spectroscopic methods confirm the structure and purity of this compound?

Basic
¹H/¹³C NMR, HRMS, and IR are critical. ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.15–9.25 ppm) and boronic acid signals, while HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed). IR confirms functional groups (e.g., B-O stretches at ~1340 cm⁻¹) .

How can discrepancies in NMR data between theoretical and experimental results be resolved?

Advanced
Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Compare experimental shifts with computational predictions (DFT) or literature analogs. For example, unexpected downfield shifts may indicate hydrogen bonding or residual solvent effects .

What are critical considerations for handling and storing this boronic acid derivative?

Basic
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Use anhydrous solvents for reactions, as boronic acids hydrolyze in moisture. Stability tests recommend desiccated storage with molecular sieves .

How does the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) influence Suzuki coupling efficiency?

Advanced
K₂CO₃ is preferred for its solubility in aqueous-organic biphasic systems, which facilitates transmetalation. Cs₂CO₃, while stronger, may increase side reactions in polar solvents. For water-sensitive substrates, NaHCO₃ or K₃PO₄ can balance pH without overactivating the boronic acid .

What purification techniques isolate this compound from reaction mixtures?

Basic
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates boronic acid derivatives. Recrystallization from ethanol/water (1:3) yields >98% purity, confirmed by HPLC .

How can regioselective functionalization of the dioxinopyridine scaffold be achieved?

Advanced
Protect the boronic acid with diethanolamine prior to functionalizing other positions. For example, bromination at C-6 using N-iodosuccinimide (NIS) in acetone achieves selective substitution without boronate cleavage .

What role does the boronic acid group play in derivatization for medicinal chemistry?

Basic
The boronic acid enables Suzuki couplings to generate biaryl motifs, critical in kinase inhibitors or PET tracers. It also participates in reversible interactions with biological targets (e.g., proteasome inhibition) .

What mechanistic insights guide palladium catalyst selection for this synthesis?

Advanced
Pd(PPh₃)₄ is optimal for electron-rich aryl halides due to its strong π-accepting ligands, which stabilize Pd(0) intermediates. For electron-deficient substrates, PdCl₂(dppf) enhances oxidative addition rates. Catalyst recycling via ligand design (e.g., SPhos) reduces costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.